molecular formula C7H11ClO2S B13300383 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane

2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane

Cat. No.: B13300383
M. Wt: 194.68 g/mol
InChI Key: UBGFHTBQKPMMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique spirocyclic structure, which includes both oxygen and sulfur atoms, making it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane typically involves the reaction of appropriate diols or thiols with chloromethylating agents under controlled conditions. One common method includes the reaction of a diol with epichlorohydrin in the presence of a base, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted spirocyclic compounds, sulfoxides, and sulfones, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane involves its ability to act as a reactive intermediate in various chemical reactions. The chloromethyl group is highly reactive, allowing the compound to participate in nucleophilic substitution reactions. The presence of oxygen and sulfur atoms in the spirocyclic structure also contributes to its reactivity and ability to form stable complexes with various molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane: Similar structure but lacks the sulfur atom.

    2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane: Larger ring size with different reactivity.

    2-(Chloromethyl)-1,4-thioxaspiro[4.4]nonane: Contains sulfur but lacks oxygen atoms.

Uniqueness

2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane is unique due to its combination of oxygen and sulfur atoms in a spirocyclic structure, providing distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of new chemical entities and materials .

Properties

Molecular Formula

C7H11ClO2S

Molecular Weight

194.68 g/mol

IUPAC Name

3-(chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane

InChI

InChI=1S/C7H11ClO2S/c8-3-6-4-9-7(10-6)1-2-11-5-7/h6H,1-5H2

InChI Key

UBGFHTBQKPMMNL-UHFFFAOYSA-N

Canonical SMILES

C1CSCC12OCC(O2)CCl

Origin of Product

United States

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